N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline
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Overview
Description
N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline, also known as CET, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CET belongs to the family of tetrazole-containing compounds and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain. N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline has also been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical And Physiological Effects
N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline has been reported to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline has been reported to exhibit fluorescence properties, which make it a potential probe for the detection of metal ions.
Advantages And Limitations For Lab Experiments
N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline has several advantages as a research tool. It is relatively easy to synthesize and has been reported to exhibit potent biological activities. However, there are also some limitations associated with the use of N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Furthermore, the fluorescence properties of N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline may interfere with some experimental techniques.
Future Directions
There are several future directions for the study of N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline. One area of research is the development of new synthetic methods for N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline and other tetrazole-containing compounds. Another area of research is the investigation of the mechanism of action of N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline, which may lead to the development of new drugs for the treatment of inflammation and cancer. Additionally, the use of N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline as a fluorescent probe for the detection of metal ions may have applications in the field of environmental monitoring.
Synthesis Methods
The synthesis of N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline has been reported using different methods, including the reaction of 3-ethyl-4-nitroaniline with sodium cyanide and 1-propyl-1H-tetrazole-5-thiol, followed by reduction using palladium on carbon. Another method involves the reaction of 3-ethyl-4-nitroaniline with sodium cyanide and 1-propyl-1H-tetrazole-5-thiol, followed by oxidation using potassium permanganate. These methods have been reported to yield N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline in good yields and purity.
Scientific Research Applications
N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline has also been studied for its potential as a fluorescent probe for the detection of metal ions. Furthermore, N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline has been used as a building block for the synthesis of other tetrazole-containing compounds with potential applications in drug discovery.
properties
IUPAC Name |
(3-ethylphenyl)-[(1-propyltetrazol-5-yl)methyl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6/c1-3-8-20-14(16-17-18-20)10-19(11-15)13-7-5-6-12(4-2)9-13/h5-7,9H,3-4,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQHBNWPNOSBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)CN(C#N)C2=CC=CC(=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline |
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